REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[C:5]([CH3:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:14][NH2:15]>>[NH:14]([C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[C:5]([CH3:13])[CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:15]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClC1=NC2=C(C=CC=C2C(=C1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
N(N)C1=NC2=C(C=CC=C2C(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |